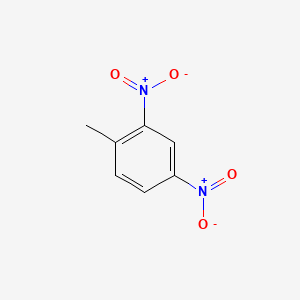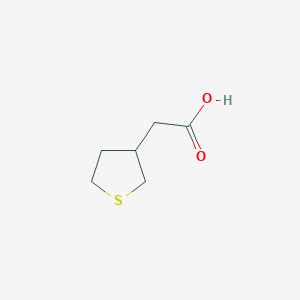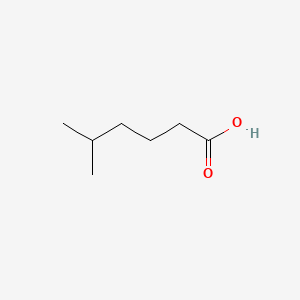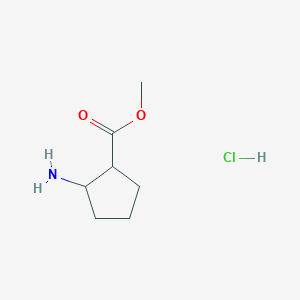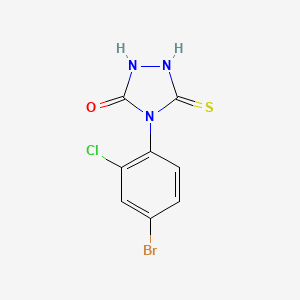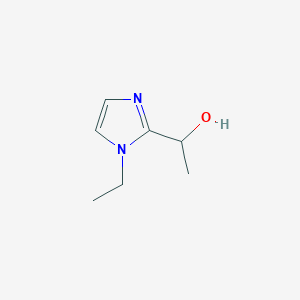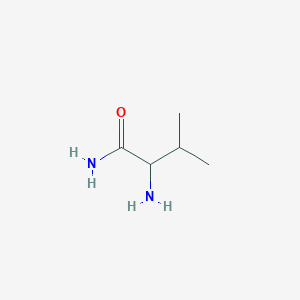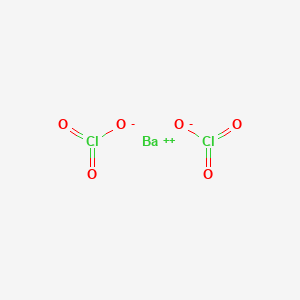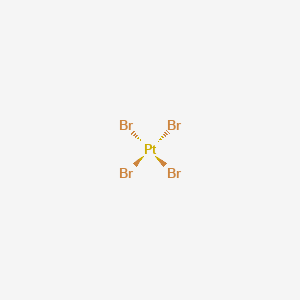
Platinum(IV) bromide
Übersicht
Beschreibung
Platinum(IV) bromide, also known as platinic bromide, is an inorganic compound with the chemical formula PtBr₄. It appears as brownish-black crystals and is primarily of interest for academic research. This compound is a component of reagents used in qualitative inorganic analysis and is known for its unique structural properties, consisting of interconnected PtBr₆ octahedra .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platinum(IV) bromide can be synthesized through oxidative bromination of platinum(II) compounds. For instance, N-bromosuccinimide (NBS) is used to carry out oxidative bromination on platinum(II) drugs like cisplatin, carboplatin, and oxaliplatin. This process involves different solvents to obtain various compounds, including mono- and di-bromo platinum(IV) prodrugs .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in controlled laboratory settings due to its specialized applications in research and analysis .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum(IV) bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to platinum(II) bromide or elemental platinum.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide for oxidative bromination and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired reactions .
Major Products: The major products formed from these reactions include mono- and di-bromo platinum(IV) compounds, as well as reduced forms like platinum(II) bromide .
Wissenschaftliche Forschungsanwendungen
Platinum(IV) bromide has several scientific research applications, including:
Chemistry: It is used in the synthesis of bimetallic nano-alloys and as a reagent in qualitative inorganic analysis.
Biology and Medicine: Platinum(IV)-based compounds are explored for their potential as anticancer prodrugs due to their relative inertness under physiological conditions and activation inside cells.
Wirkmechanismus
The mechanism of action of platinum(IV) bromide, particularly in its role as an anticancer prodrug, involves its reduction to platinum(II) within the cellular environment. This reduction activates the compound, allowing it to interact with DNA and other cellular targets, leading to cytotoxic effects. The molecular targets and pathways involved include DNA cross-linking and inhibition of DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
- Platinum(IV) fluoride (PtF₄)
- Platinum(IV) chloride (PtCl₄)
- Platinum(IV) iodide (PtI₄)
Comparison: Platinum(IV) bromide is unique due to its specific bromide ligands, which confer distinct reactivity and solubility properties compared to its fluoride, chloride, and iodide counterparts. For instance, this compound is slightly soluble in ethanol and diethyl ether, whereas other platinum(IV) halides may exhibit different solubility profiles .
Eigenschaften
IUPAC Name |
tetrabromoplatinum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNDVOPWUNON-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Pt](Br)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-92-1, 14493-01-7, 13455-11-3 | |
| Record name | Platinum bromide (PtBr4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(IV) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



